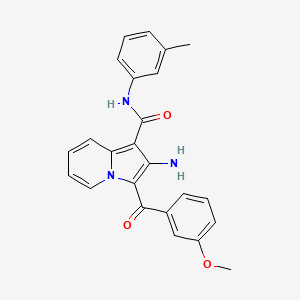

2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

説明

2-Amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 3-methoxybenzoyl group at position 3 and a 3-methylphenyl substituent on the carboxamide nitrogen. Indolizine derivatives are frequently studied for their utility in medicinal chemistry due to their modular structure, which allows for tailored electronic and steric effects via substitution patterns .

特性

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIRLRXYRSLOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives.

Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.

Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

化学反応の分析

Types of Reactions

2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration of its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibition or activation of enzyme activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related indolizine carboxamides, focusing on substituent effects, molecular properties, and synthesis strategies.

Table 1: Structural and Physicochemical Comparison of Indolizine Carboxamide Derivatives

Substituent Effects and Reactivity

- Nitrobenzoyl (Compounds ): The nitro group (–NO₂) introduces strong electron-withdrawing effects, likely increasing reactivity in electrophilic substitution or metal-catalyzed reactions but reducing metabolic stability. Fluorobenzoyl (Compound ): Fluorine’s electronegativity and small atomic radius balance polarity and lipophilicity, often improving membrane permeability in drug design.

- Chlorophenyl (Compound ): Chlorine’s steric and electronic effects may enhance binding to hydrophobic pockets in biological targets but could increase toxicity risks.

生物活性

2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. Its unique structure, characterized by an indolizine core with an amino group and aromatic substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 413.45 g/mol. The compound's structure allows it to participate in various chemical reactions typical for indolizine derivatives, which may contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit significant binding affinity towards certain receptors and enzymes, potentially influencing various biochemical pathways.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities:

- Anticancer Activity : Initial studies have shown that indolizine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some indolizine derivatives have been reported to possess antimicrobial properties, making them potential candidates for the development of new antibiotics.

Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of the compound were evaluated using a lipopolysaccharide (LPS)-induced model in vitro. Treatment with the compound significantly reduced nitric oxide production and TNF-α levels, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Nitric Oxide Production (µM) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 25 | 150 |

| Compound (10 µM) | 15 | 90 |

| Compound (20 µM) | 10 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。